molecular formula C4H2ClN3O2 B11920705 3-Chloro-6-nitropyridazine

3-Chloro-6-nitropyridazine

Cat. No.: B11920705
M. Wt: 159.53 g/mol
InChI Key: BZJJVSPADGGXJJ-UHFFFAOYSA-N
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Description

3-Chloro-6-nitropyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitropyridazine typically involves the nitration of 3-chloropyridazine. One common method includes the reaction of 3-chloropyridazine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-nitropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Scientific Research Applications

3-Chloro-6-nitropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitropyridazine is primarily based on its ability to interact with biological targets through its nitro and chloro substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific enzymes or receptors .

Comparison with Similar Compounds

  • 3-Chloro-6-methoxypyridazine
  • 3-Chloro-6-aminopyridazine
  • 3,6-Dichloropyridazine

Comparison: 3-Chloro-6-nitropyridazine is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to 3-Chloro-6-methoxypyridazine, the nitro group in this compound provides additional sites for chemical modification and potential biological interactions. Similarly, the presence of the nitro group differentiates it from 3-Chloro-6-aminopyridazine, which lacks the oxidative potential of the nitro group .

Properties

Molecular Formula

C4H2ClN3O2

Molecular Weight

159.53 g/mol

IUPAC Name

3-chloro-6-nitropyridazine

InChI

InChI=1S/C4H2ClN3O2/c5-3-1-2-4(7-6-3)8(9)10/h1-2H

InChI Key

BZJJVSPADGGXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1[N+](=O)[O-])Cl

Origin of Product

United States

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